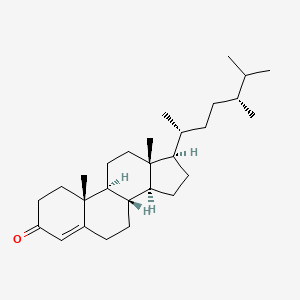

Campest-4-en-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H46O |

|---|---|

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,23-26H,7-16H2,1-6H3/t19-,20-,23+,24-,25+,26+,27+,28-/m1/s1 |

InChI Key |

QQIOPZFVTIHASB-IMUDCKKOSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Synonyms |

campest-4-en-3-one |

Origin of Product |

United States |

Biosynthesis and Natural Origin of Campest 4 En 3 One

Elucidation of Biosynthetic Pathways Leading to Campest-4-en-3-one

The formation of this compound is a key step within the broader and complex metabolic grid of phytosterol conversion. It is primarily understood through its position in the brassinosteroid (BR) biosynthetic pathway, which transforms the common plant sterol, campesterol (B1663852), into highly active hormones like brassinolide (B613842). jst.go.jpscielo.brgenome.jp

Enzymatic Catalysis in this compound Biosynthesis

The synthesis and subsequent conversion of this compound are mediated by specific enzymes. In plants like Arabidopsis, the pathway from campesterol to its downstream product campestanol (B1668247) is not a single reaction but a sequence involving this compound as a key intermediate. hmdb.caresearchgate.net The process involves the conversion of campesterol to campest-4-en-3β-ol, which is then acted upon by a 3-Beta-Hydroxysteroid Dehydrogenase to yield this compound. hmdb.ca

Furthermore, other branches of the brassinosteroid pathway involve this ketone. The cytochrome P450 monooxygenase, CYP90A1/CPD, catalyzes the C-3 oxidation of various 3β-hydroxylated intermediates. nih.govnih.govcapes.gov.br For instance, it facilitates the conversion of (22S)-22-hydroxycampesterol to (22S)-22-hydroxythis compound. nih.govnih.govmdpi.com

Once formed, this compound is a substrate for steroid 5α-reductase, an enzyme encoded by the DET2 gene. jst.go.jpuniprot.orgnih.gov This enzyme catalyzes the reduction of the Δ4 double bond of this compound and its hydroxylated derivatives to produce the corresponding 5α-reduced 3-ketosteroids, such as 5α-campestan-3-one. hmdb.canih.gov This step is considered a major rate-limiting reaction in brassinosteroid biosynthesis. nih.gov Another enzyme, this compound hydroxylase, can convert this compound into campest-4-en-3β,6β-diol, channeling it towards other brassinosteroids like castasterone (B119632) and brassinolide. ontosight.ai

| Enzyme | Substrate(s) | Product(s) | Pathway Context |

|---|---|---|---|

| 3-Beta-Hydroxysteroid Dehydrogenase | Campest-4-en-3β-ol | This compound | Formation from Campesterol intermediate hmdb.ca |

| CYP90A1/CPD | (22S)-22-hydroxycampesterol | (22S)-22-hydroxythis compound | Formation of hydroxylated analog in BR biosynthesis nih.govnih.gov |

| Steroid 5α-reductase (DET2) | This compound, (22S)-22-hydroxythis compound | 5α-campestan-3-one, (22S)-22-hydroxy-5α-campestan-3-one | Conversion to downstream BR intermediates hmdb.cauniprot.orgnih.gov |

| This compound hydroxylase | This compound | Campest-4-en-3β,6β-diol | Hydroxylation step in BR biosynthesis ontosight.ai |

| Steroid C-25 Dehydrogenase (S25DH) | This compound | 25-OH-campest-4-en-3-one | Microbial degradation pathway asm.org |

Precursor Incorporation Studies and Metabolic Flux Analysis in this compound Biosynthesis

The role of this compound in biosynthetic pathways has been solidified through precursor feeding studies. Experiments using deuterium-labeled precursors in cell cultures of Catharanthus roseus and in brassinosteroid-deficient mutants of Arabidopsis have been instrumental in tracing the metabolic routes from campesterol to brassinolide. scielo.brtandfonline.com For instance, studies on the Arabidopsis det2 mutant, which is deficient in steroid 5α-reductase, showed an accumulation of this compound, confirming its position as the substrate for the DET2 enzyme. nih.gov Feeding these mutants with labeled campesterol further established the conversion sequence. researchgate.net

Metabolic flux analysis, a quantitative method to study the flow of metabolites through a pathway, has been applied to sterol biosynthesis in various organisms. While specific flux data for this compound is limited, analyses of the broader cholesterol and ergosterol (B1671047) pathways provide insights into the regulation of analogous pathways. mdpi.com These studies help identify rate-limiting steps and understand how the network of reactions is controlled. researchgate.net The elucidation of the brassinosteroid pathway, with its multiple branches involving this compound and its derivatives, highlights a complex metabolic grid where flux is tightly regulated to meet the plant's developmental needs. genome.jp

Biogeographical Distribution and Diversity of Natural Sources of this compound

This compound is found in a variety of organisms, from plants to microbes, reflecting its fundamental role in steroid metabolism.

Plant-Derived this compound: Species-Specific Accumulation and Ecophysiological Correlates

This compound has been identified in a range of plant species. Its presence is often transient as it is an intermediate compound. Because it is a key precursor in the biosynthesis of brassinosteroids, which are ubiquitous hormones in the plant kingdom, its occurrence is widespread. tandfonline.comnih.govfrontiersin.org

The accumulation of this compound and its derivatives is linked to the plant's physiological state. Brassinosteroids regulate essential processes such as cell elongation and division, vascular differentiation, and responses to environmental stress. tandfonline.com Therefore, the biosynthetic machinery producing this compound is critical for normal plant growth, development, and adaptation. frontiersin.org

| Species | Family | Reference |

|---|---|---|

| Zanthoxylum wutaiense | Rutaceae | nih.govknapsackfamily.com |

| Pellia epiphylla | Pelliaceae | nih.gov |

| Cannabis sativa | Cannabaceae | |

| Harrisonia abyssinica | Simaroubaceae | |

| Pinus sibirica | Pinaceae |

Microbial Production of this compound: Fungal and Bacterial Contributions to its Natural Abundance

Microorganisms are capable of metabolizing a wide range of sterols, including plant-derived phytosterols (B1254722). The anaerobic bacterium Sterolibacterium denitrificans is known to degrade cholesterol and other sterols. asm.orgnih.gov Research has shown that several isoenzymes of its steroid C-25 dehydrogenase (S25DH) can use this compound as a substrate, hydroxylating it at the C-25 position. asm.org This indicates a role for such bacteria in the environmental turnover of phytosterols.

Other bacteria, such as those from the genus Mycolicibacterium, are utilized for the industrial biotransformation of phytosterols into valuable steroid drug precursors. mdpi.com These processes involve the degradation of the sterol side chain, with intermediates structurally similar to this compound being formed and metabolized. While direct production of this compound by fungi is less documented, the ability of various microbes to metabolize phytosterols suggests they are significant contributors to its presence and transformation in diverse ecosystems. europa.euasm.orgnih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and molecular control, primarily through the regulation of the genes encoding the key enzymes in the brassinosteroid pathway.

The expression of genes like DET2 and CYP90A1/CPD is crucial. The DET2 gene encodes the steroid 5α-reductase that converts this compound. uniprot.orgmdpi.com Recessive mutations in DET2 in Arabidopsis result in a characteristic dwarf phenotype due to brassinosteroid deficiency, highlighting the gene's essential role. pnas.orgnih.govnih.gov Studies in cotton (Gossypium hirsutum) have shown that the DET2 homolog, GhDET2, is highly expressed during fiber initiation and elongation, and its suppression inhibits these processes. nih.gov

The CYP90A1/CPD gene, encoding a C-3 oxidase, is also a key regulatory point. nih.govnih.govomicsdi.org Genetic analyses of the cpd mutant in Arabidopsis demonstrate that it arrests brassinosteroid synthesis upstream of the DET2-mediated step. nih.govresearchgate.net

The expression of these biosynthetic genes is controlled by a complex network of transcription factors and is influenced by both internal developmental cues and external signals like light. tandfonline.commdpi.com For example, the transcription factors BZR1 and BES1, which are central components of the brassinosteroid signaling pathway, create a negative feedback loop by directly repressing the expression of several BR biosynthesis genes, including CPD, to maintain hormone homeostasis. nih.govfrontiersin.orgnih.gov This intricate regulation ensures that the production of this compound and subsequent brassinosteroids is precisely matched to the plant's requirements for growth and development. researchgate.net

| Gene Name | Encoded Enzyme | Function in Pathway | Organism Studied | Reference |

|---|---|---|---|---|

| DET2 | Steroid 5α-reductase | Reduces this compound to 5α-campestan-3-one | Arabidopsis thaliana, Gossypium hirsutum | uniprot.orgnih.govpnas.org |

| CYP90A1/CPD | Cytochrome P450 (C-3 Oxidase) | Oxidizes 3β-hydroxylated precursors to 3-dehydro forms (e.g., (22S)-22-hydroxythis compound) | Arabidopsis thaliana | nih.govnih.govresearchgate.net |

| CYP90C1/ROT3 | Cytochrome P450 (C-23 Hydroxylase) | Can use hydroxylated analogs of this compound as substrates | Arabidopsis thaliana | mpg.de |

| CYP90D1 | Cytochrome P450 (C-23 Hydroxylase) | Can use hydroxylated analogs of this compound as substrates | Arabidopsis thaliana | mpg.de |

Strategic Synthetic Approaches to Campest 4 En 3 One and Its Chemical Analogues

Total Synthesis Methodologies for Campest-4-en-3-one

The total synthesis of complex steroidal frameworks is a landmark achievement in organic chemistry, demanding precise control over stereochemistry and ring-junction formation. While numerous strategies have been developed for various steroid cores, a dedicated total synthesis of this compound itself is not prominently featured in the literature, largely because its efficient production is achievable via semisynthesis from abundant plant sterols. However, the principles of steroid total synthesis are applicable to its theoretical construction. These methods often involve convergent strategies, where different parts of the molecule are synthesized separately before being joined. researchgate.net Modern approaches include powerful catalytic reactions, such as palladium-catalyzed dearomatization and various cycloaddition strategies, to construct the core ring system efficiently. researchgate.netthieme-connect.comacs.org

A primary challenge in the total synthesis of any steroid, including this compound, is the stereoselective construction of the tetracyclic ABCD ring system. This scaffold contains several stereogenic centers, and controlling their relative and absolute configurations is paramount. Key strategies developed for other steroidal systems that could be adapted include:

Cycloaddition Reactions: The Diels-Alder reaction has historically been a powerful tool for constructing the six-membered rings of the steroid core with high stereocontrol. More contemporary methods involve intramolecular cycloadditions, such as the Pauson-Khand reaction to form five-membered rings or Ru-catalyzed [5+2] cycloadditions for more complex, rearranged skeletons. acs.orgresearchgate.net

Polyanionic Cyclizations: This strategy involves a carefully orchestrated series of bond-forming events from a poly-unsaturated precursor, often mimicking biosynthetic pathways to achieve a high degree of stereocontrol in a single cascade. researchgate.net

Radical Cascades: The use of radical reactions to form multiple C-C bonds in a single step has been applied to the synthesis of the CD ring system of steroids.

Rearrangement Reactions: Methods like the semipinacol rearrangement have been employed to stereoselectively construct vicinal quaternary chiral centers, which are characteristic features of the steroidal C/D ring junction. researchgate.net

These methodologies highlight the sophisticated chemical tactics required to assemble the steroidal core from non-steroidal starting materials, ensuring the correct spatial arrangement of all substituents.

Once the core this compound scaffold is obtained, either through total or semisynthesis, advanced functionalization strategies can be employed to generate a library of chemical analogues for further study. These modifications can target various positions on the steroid nucleus or the side chain.

A notable example is the functionalization at the C-6 position. Research has shown that campest-5-en-3-one, an isomer of this compound, can undergo efficient hydroperoxidation. nih.gov Treatment with silica (B1680970) gel under an oxygen atmosphere yields a mixture of 6α-hydroperoxythis compound and 6β-hydroperoxythis compound. nih.gov These hydroperoxides can then be chemically reduced, for instance with triethyl phosphite, to the corresponding stable 6α-hydroxy and 6β-hydroxy derivatives. nih.gov This method provides a practical route to C-6 oxygenated analogues, which are valuable as reference compounds in biosynthetic investigations. nih.gov

| Precursor | Reagents | Product(s) | Yield | Reference |

| Campest-5-en-3-one | O₂, Silica Gel, Ethyl Ether | 6α-hydroperoxythis compound | 34% | nih.gov |

| 6β-hydroperoxythis compound | 49% | nih.gov | ||

| 6α/β-hydroperoxythis compound | Triethyl phosphite | 6α/β-hydroxythis compound | N/A | nih.gov |

| Campesterol (B1663852) | Pyridinium chlorochromate (no buffer) | Campest-4-ene-3,6-dione | 64% | nih.gov |

Furthermore, enzymatic functionalization offers high selectivity. Cytochrome P450 monooxygenases from plants can introduce hydroxyl groups at various positions on the steroid side chain. For instance, enzymes like CYP90C1 and CYP90D1 catalyze the C-23 hydroxylation of 22-hydroxylated analogues of this compound, producing dihydroxylated structures that are intermediates in brassinosteroid biosynthesis. ebi.ac.ukfrontiersin.org

Semisynthetic Transformations from Steroidal Precursors to this compound

Semisynthesis, which utilizes abundant, structurally complex natural products as starting materials, is the most practical and widely used approach for producing this compound. The phytosterol campesterol, which shares the core skeleton and side chain of the target molecule, is the ideal precursor. researchgate.netorganicchemistrytutor.com

In nature, this compound is a key intermediate in the biosynthetic pathway of brassinosteroids, which begins with campesterol. nih.govresearchgate.net This natural pathway provides a blueprint for enzymatic synthesis. The conversion of campesterol to this compound is catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase enzyme system. hmdb.caresearchgate.net This two-step process involves the oxidation of the 3β-hydroxyl group to a 3-keto group, followed by the migration of the double bond from the Δ⁵ to the Δ⁴ position, resulting in the stable α,β-unsaturated ketone moiety.

The subsequent biocatalytic fate of this compound is also well-studied. It serves as a substrate for the enzyme steroid 5α-reductase (encoded by the DET2 gene in Arabidopsis thaliana), which reduces the Δ⁴ double bond to yield 5α-campestan-3-one. nih.govuniprot.orgoup.comoup.com This reduction is a critical step in the formation of active brassinosteroids. oup.com Interestingly, human steroid 5α-reductase isozymes are also capable of reducing campestenone, highlighting a conserved function of this enzyme class across different kingdoms. oup.comoup.comnih.gov

Standard organic chemistry reactions provide efficient and high-yielding routes from campesterol to this compound. The primary transformation required is the oxidation of the secondary alcohol at the C-3 position.

Oppenauer Oxidation: This is a classic and gentle method for the selective oxidation of secondary alcohols to ketones using an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a ketone solvent like acetone, which acts as the hydride acceptor. byjus.comwikipedia.orgthermofisher.com The reaction is highly selective for secondary alcohols and avoids harsh conditions that might affect other functional groups, making it suitable for complex molecules like steroids. wikipedia.org

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild oxidizing agent that effectively converts secondary alcohols to ketones. organicchemistrytutor.comlibretexts.orglibretexts.org The reaction is typically performed in an anhydrous organic solvent such as dichloromethane. organicchemistrytutor.com The oxidation of campesterol with PCC buffered with calcium carbonate first yields campest-5-en-3-one, which can subsequently isomerize to the more thermodynamically stable this compound. nih.gov This method has been reported to give good yields for the initial oxidation step. nih.gov

| Method | Precursor | Key Reagents | Product | Key Features | References |

| Oppenauer Oxidation | Campesterol | Aluminum isopropoxide, Acetone | This compound | Mild conditions, high selectivity for secondary alcohols. | byjus.com, wikipedia.org |

| PCC Oxidation | Campesterol | Pyridinium chlorochromate (PCC), CaCO₃ | Campest-5-en-3-one* | Mild, non-aqueous conditions prevent over-oxidation. | nih.gov, libretexts.org |

*Campest-5-en-3-one is an isomer that can be converted to this compound.

Chemoenzymatic Synthesis of this compound and Related Structures

Chemoenzymatic synthesis merges the advantages of chemical and enzymatic reactions to build complex molecules efficiently. This strategy leverages the flexibility of chemical synthesis with the unparalleled regio- and stereoselectivity of biocatalysis. nih.govnih.govresearchgate.net This approach is particularly powerful for creating diverse libraries of steroid analogues that are difficult to access through purely chemical means.

A prime example is the synthesis of C-14 functionalized steroids, where a P450 enzyme is engineered for highly regioselective C-14 hydroxylation of a steroid core, which is then subjected to further chemical transformations to install other functionalities like olefins, epoxides, or halogens. researchgate.netbiorxiv.org Similarly, a chemoenzymatic route to 6-dehydronandrolone (B1316645) acetate (B1210297) was developed using a one-pot biocatalytic hydroxylation/reduction followed by chemical dehydration and esterification, proving more efficient than the traditional chemical process. acs.org

In the context of this compound, a chemoenzymatic strategy can be envisioned by combining its chemical synthesis with subsequent enzymatic modifications. For example:

Chemical Synthesis: this compound is produced from campesterol using an efficient chemical oxidation method like PCC.

Biocatalytic Functionalization: The resulting this compound or a hydroxylated analogue serves as a substrate for a specific enzyme. For instance, cytochrome P450 enzymes like CYP90C1 and CYP90D1 can introduce hydroxyl groups onto the side chain of related intermediates, such as (22S,24R)-22-hydroxyergost-4-en-3-one, to produce more complex, polyoxygenated brassinosteroid precursors. ebi.ac.ukfrontiersin.org

This modular approach, combining robust chemical synthesis of the core structure with precise enzymatic "decorations," represents a powerful and modern strategy for generating novel and structurally diverse analogues of this compound for biological and medicinal research. biorxiv.org

Development of Novel Synthetic Analogues and Derivatives of this compound

The pursuit of novel bioactive molecules often centers on the structural modification of known natural products. This compound, a 3-oxo-Δ⁴-steroid derived from the common phytosterol campesterol, presents a valuable scaffold for chemical elaboration. nih.gov Its tetracyclic core and modifiable side chain offer multiple sites for synthetic manipulation, enabling the generation of diverse analogues with potentially new or enhanced biological activities. Strategic modifications can target either the steroidal ring system or the aliphatic side chain, each approach offering a distinct avenue for altering the molecule's physicochemical properties and biological interactions.

Structural Modification Strategies for this compound: Ring System and Side Chain Elaboration

The generation of novel analogues from this compound is primarily achieved through targeted enzymatic and microbial transformations that introduce specific functional groups onto the molecule. These biocatalytic methods are highly regio- and stereospecific, providing precise modifications that are often challenging to accomplish through traditional chemical synthesis.

Side Chain Elaboration:

A primary focus of analogue development has been the hydroxylation of the C-24 methyl-branched side chain. These oxidative reactions are crucial steps in the biosynthesis of brassinosteroids, a class of plant steroid hormones. beilstein-journals.org

C-22 and C-23 Hydroxylation: Cytochrome P450 monooxygenases (P450s), specifically enzymes like CYP90C1 and CYP90D1 in plants such as Arabidopsis, can catalyze the hydroxylation of the side chain. nih.gov For instance, the conversion of (22S,24R)-22-hydroxyergost-4-en-3-one, a close analogue, is known to be preferentially converted to its 23-hydroxylated product by these enzymes. nih.gov This pathway can lead to the formation of novel intermediates like (22R,23R)-22,23-dihydroxy-campest-4-en-3-one. nih.govbiorxiv.org

C-25 Hydroxylation: In anaerobic bacteria like Sterolibacterium denitrificans, molybdenum-containing steroid C-25 dehydrogenases (S25DH) are responsible for hydroxylating the tertiary C-25 position. d-nb.infonih.gov While cholest-4-en-3-one is a preferred substrate for some S25DH isoenzymes, this compound is notably converted by the S25DH3 and S25DH4 isoenzymes to its 25-hydroxy form. d-nb.infoasm.org This reaction is significant as this compound lacks the side-chain double bond found in many other steroid substrates, highlighting the unique specificity of these enzymes. d-nb.infonih.govasm.org

Ring System Elaboration:

Modifications to the A-ring of the steroid nucleus are common strategies for altering the conformation and electronic properties of the molecule.

A-Ring Dehydrogenation: Microbial transformation is a powerful tool for modifying the steroid core. Organisms such as Arthrobacter simplex are capable of introducing a double bond at the C1-C2 position of the A-ring. tandfonline.com This converts this compound into its corresponding campesta-1,4-dien-3-one derivative, a reaction analogous to the conversion of cholesterol-derived intermediates in steroid degradation pathways. tandfonline.com

A-Ring Reduction: In the brassinosteroid biosynthetic pathway, the Δ⁴ double bond of this compound derivatives is reduced by a 5α-reductase enzyme (like DET2 in Arabidopsis). biorxiv.org This reaction converts the 4-en-3-one system to a 5α-stan-3-one, yielding products such as 5α-campestan-3-one. biorxiv.org This modification significantly changes the planarity of the A/B ring junction from pseudo-planar to a trans-fused conformation.

The following table summarizes key enzymatic and microbial modifications of the this compound scaffold.

Table 1: Selected Structural Modifications of the this compound Scaffold

| Modification Type | Position(s) | Reaction | Catalyst/Organism | Resulting Analogue | Reference(s) |

|---|---|---|---|---|---|

| Side Chain Elaboration | C-22, C-23 | Dihydroxylation | Cytochrome P450s (e.g., CYP90C1/D1) | (22R,23R)-22,23-dihydroxy-campest-4-en-3-one | nih.gov, biorxiv.org |

| Side Chain Elaboration | C-25 | Hydroxylation | Steroid C-25 Dehydrogenase (S25DH3/4) | 25-Hydroxy-campest-4-en-3-one | d-nb.info, asm.org |

| Ring System Elaboration | C-1, C-2 | Dehydrogenation | Arthrobacter simplex | Campesta-1,4-dien-3-one | tandfonline.com |

| Ring System Elaboration | C-4, C-5 | Reduction | 5α-Reductase (e.g., DET2) | 5α-Campestan-3-one | biorxiv.org |

Combinatorial Approaches in this compound Analogue Synthesis for Diversification

While biocatalytic transformations provide highly specific analogues, combinatorial chemistry offers a complementary strategy for generating large, diverse libraries of derivatives from a common scaffold. This high-throughput approach is particularly valuable for exploring a wider chemical space in the search for novel bioactive compounds. Although specific, large-scale combinatorial libraries based on this compound are not extensively documented in dedicated studies, the principles can be readily applied to its reactive functional groups.

The core of this strategy involves using the this compound skeleton and systematically reacting its key functional groups—the C-3 ketone and the C4-C5 olefin—with a diverse set of reagents. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are especially powerful for rapidly building molecular complexity and are well-suited for creating libraries of drug-like heterocyclic molecules. bas.bg

Hypothetical Combinatorial Elaboration:

Derivatization of the C-3 Ketone: The carbonyl group at C-3 is a prime target for diversification. It can be reacted with a library of amines to form imines or enamines, with various hydrazines to yield hydrazones, or with different hydroxylamines to produce oximes. The synthesis of olesoxime (B7910238) (TRO19622), an oxime derivative of the related cholest-4-en-3-one, highlights the therapeutic potential of this type of modification. mdpi.com

Modification of the α,β-Unsaturated System: The enone moiety in the A-ring is susceptible to a range of reactions. For example, Michael addition with a library of nucleophiles (e.g., thiols, amines, carbanions) could introduce diverse substituents at the C-5α position. Cycloaddition reactions, such as the Diels-Alder reaction, could be used to construct novel fused ring systems onto the A-ring.

Multi-component Reactions: The C-3 ketone could serve as a component in MCRs. For instance, a Biginelli or Hantzsch-type reaction, appropriately modified for a steroidal ketone, could be used with libraries of aldehydes and urea/thiourea derivatives or β-ketoesters to generate novel heterocyclic systems fused or appended to the A-ring.

The table below illustrates a conceptual framework for a combinatorial library derived from this compound, showcasing how a few core structures can be diversified using varied chemical reagents.

Table 2: Conceptual Framework for a this compound Combinatorial Library

| Scaffold | Reagent Class (Example) | Reaction Type | Potential Product Class |

|---|---|---|---|

| This compound | Library of primary amines (R-NH₂) | Condensation | C-3 Imines |

| This compound | Library of hydroxylamines (R-ONH₂) | Condensation | C-3 Oximes |

| This compound | Library of thiols (R-SH) | Michael Addition | 5α-Thioether derivatives |

| Campesta-1,4-dien-3-one | Library of dienes | Diels-Alder Cycloaddition | Novel fused polycyclic systems |

| This compound | Aldehyde library + Urea | Multi-component Reaction | Fused dihydropyrimidinone rings |

By employing these parallel synthesis strategies, a vast number of this compound analogues can be produced efficiently. Subsequent high-throughput screening of these libraries can then identify lead compounds for further development, accelerating the discovery of new chemical entities derived from this natural product scaffold.

Mechanistic Investigations of Campest 4 En 3 One S Biological Interactions

Elucidation of Molecular Targets and Binding Affinities for Campest-4-en-3-one

The biological activity of this compound is defined by its interactions with specific proteins, particularly enzymes for which it serves as a substrate or inhibitor. While direct binding to signaling receptors has not been characterized, its role as a key metabolic intermediate is well-established.

Currently, there is a lack of direct evidence from receptor binding studies specifically identifying this compound as a ligand for nuclear or cell-surface receptors. Its biological significance is primarily understood through its role in the brassinosteroid biosynthetic pathway. hmdb.cajst.go.jp The ultimate products of this pathway, such as brassinolide (B613842) and castasterone (B119632), are the active hormones that bind to receptors like BRI1 (BRASSINOSTEROID INSENSITIVE 1) to initiate a signal transduction cascade. oup.comunimi.it Therefore, the molecular targeting of this compound is predominantly at the level of enzymatic conversion rather than direct receptor-mediated signaling.

While research on this compound is focused on its metabolic role, studies on a structurally related isomer, Campest-5-en-3-one, have shown activation of the human peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net This suggests that 3-oxo phytosterols (B1254722) can interact with nuclear receptors, but similar activity has not been documented for the this compound isomer.

This compound is a recognized substrate and modulator for several enzymes, primarily within the realm of steroid metabolism in plants and bacteria.

Steroid 5α-Reductase: In plants, this compound is a key substrate for the enzyme steroid 5α-reductase, encoded by the DEETIOLATED2 (DET2) gene. jst.go.jpmdpi.com This enzyme catalyzes the irreversible reduction of the double bond between C4 and C5, converting this compound to 5α-campestan-3-one. biorxiv.orgnih.gov This is a critical, rate-limiting step in the biosynthesis of campestanol (B1668247), a precursor to active brassinosteroids. nih.gov Studies have also indicated that this compound can act as a competitive inhibitor of steroid 5α-reductase, competing with substrates like testosterone (B1683101) for the enzyme's active site. ontosight.ai

Cytochrome P450 Monooxygenases (CYPs): this compound and its derivatives are substrates for several CYP enzymes involved in the brassinosteroid pathway:

C-22 Hydroxylation: It is a substrate for the C-22 hydroxylase enzymes (CYP90B/DWF4 and CYP724A/D11), which introduce a hydroxyl group at the C-22 position to form (22S)-22-hydroxythis compound. jst.go.jpbiorxiv.orghmdb.ca

C-23 Hydroxylation: The resulting (22S)-22-hydroxythis compound is then preferentially converted by C-23 hydroxylases (CYP90C1 and CYP90D1) into (22R,23R)-22,23-dihydroxy-campest-4-en-3-one. oup.comnih.govresearchgate.net In vitro biochemical assays have provided kinetic data for these reactions, revealing the substrate preferences and catalytic efficiencies of these enzymes. For instance, CYP90C1 and CYP90D1 show high efficiency in converting (22S,24R)-22-hydroxyergost-4-en-3-one. nih.gov

Bacterial Steroid C-25 Dehydrogenase (S25DH): In the anaerobic bacterium Sterolibacterium denitrificans, this compound is a substrate for a molybdenum-containing steroid C-25 dehydrogenase (S25DH). This enzyme hydroxylates the tertiary C-25 position. d-nb.infonih.gov Studies on different isoenzymes revealed that S25DH4 converts this compound, and kinetic analysis showed a Michaelis constant (Km) of 340 µM and a catalytic rate (kcat) of 0.17 s-1 for this reaction. d-nb.info

Below are tables summarizing the known enzymatic interactions and kinetic data for this compound and its direct derivatives.

Table 1: Enzyme Interactions with this compound

| Enzyme | Gene (Organism) | Role of this compound | Product | Pathway |

|---|---|---|---|---|

| Steroid 5α-Reductase | DET2 (Plants) | Substrate, Competitive Inhibitor | 5α-Campestan-3-one | Brassinosteroid Biosynthesis |

| C-22 Hydroxylase | CYP90B/DWF4 (Plants) | Substrate | (22S)-22-hydroxythis compound | Brassinosteroid Biosynthesis |

| Steroid C-25 Dehydrogenase | S25DH4 (S. denitrificans) | Substrate | 25-hydroxy-campest-4-en-3-one | Bacterial Steroid Degradation |

| 3-oxo-5-alpha-steroid 4-dehydrogenase | Q5K2N1 (S. lycopersicum) | Substrate | 5alpha-Campestan-3-one | Steroid Metabolism |

Table 2: Kinetic Data for Enzymes Acting on this compound Derivatives This table presents data for the conversion of (22S,24R)-22-hydroxyergost-4-en-3-one, a direct metabolite of this compound.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

|---|---|---|---|---|

| CYP90C1 | (22S,24R)-22-hydroxyergost-4-en-3-one | 1.1 ± 0.2 | 0.26 ± 0.01 | 0.24 |

| CYP90D1 | (22S,24R)-22-hydroxyergost-4-en-3-one | 0.6 ± 0.1 | 0.09 ± 0.01 | 0.15 |

Data sourced from Ohnishi et al. (2006) nih.gov

Cellular and Subcellular Responses Elicited by this compound

The cellular and subcellular effects related to this compound are primarily indirect, arising from its integral position in the brassinosteroid biosynthetic pathway. Fluctuations in its concentration, often studied through genetic mutations in enzymes that produce or consume it, lead to significant downstream consequences on signaling, gene expression, and morphology.

This compound does not directly initiate signal transduction cascades. Instead, its metabolic flux is critical for maintaining the pool of active brassinosteroids, which are the true signaling molecules. The brassinosteroid signaling pathway is initiated by the binding of hormones like brassinolide to the membrane-bound receptor kinase BRI1 and its co-receptor BAK1. unimi.it This binding event triggers a series of phosphorylation and dephosphorylation events. A key step is the inhibition of the GSK3/SHAGGY-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), which in its active state phosphorylates and inactivates the BZR1 and BES1/BZR2 transcription factors. unimi.itmdpi.com

Mutations that block the conversion of this compound, such as in the det2 mutant, lead to its accumulation and a severe deficiency in downstream brassinosteroids. biorxiv.orgresearchgate.net This results in the constitutive activity of BIN2, keeping the BZR1/BES1 transcription factors in an inactive, phosphorylated state, thereby shutting down brassinosteroid-mediated signaling and growth-promoting responses. mdpi.comresearchgate.net

Studies of mutants like det2 and lk, which accumulate this compound due to a defective steroid 5α-reductase, show the downstream effects on the proteome and transcriptome. nih.govresearchgate.net These mutants exhibit phenotypes consistent with a loss of brassinosteroid-regulated gene expression. Conversely, external factors can also modulate the levels of this intermediate. For example, treating tomato roots with certain protein hydrolysate biostimulants resulted in a down-accumulation of this compound, which correlated with a broader reprogramming of phytohormone-related gene expression. unitus.itmdpi.com

The most dramatic evidence for the biological importance of this compound metabolism comes from the morphological changes observed in plants where its processing is impaired.

Dwarfism: Mutants (det2, lk) that cannot efficiently convert this compound to 5α-campestan-3-one exhibit a characteristic dwarf phenotype. nih.govresearchgate.net This is a direct result of reduced cell elongation and division due to the lack of growth-promoting brassinosteroids.

Leaf and Stem Morphology: These mutants also display dark-green, thickened, and often twisted leaves, a phenomenon known as de-etiolation. biorxiv.orgresearchgate.net

Reproductive Development: The brassinosteroid pathway is essential for reproductive processes. The correct metabolic flux, including the steps involving this compound, is required for normal anther and pollen development, specifically for tapetum cell differentiation and pollen exine formation. uniprot.org Disruptions in the pathway can lead to male sterility.

These morphological and ultrastructural changes highlight the critical role of this compound as a metabolic gatekeeper for the synthesis of hormones that are fundamental to plant architecture and viability.

Role of this compound in Intercellular Communication and Systemic Biological Effects

This compound is a pivotal intermediate in the biosynthesis of brassinosteroids (BRs), a class of steroid hormones essential for normal plant growth and development. jst.go.jpmdpi.com While not the final bioactive hormone itself, its position within the biosynthetic pathway underscores its critical role in the systemic signaling that governs processes like cell division, elongation, and vascular differentiation. mdpi.com

The synthesis of C28 brassinosteroids originates from campesterol (B1663852), a common plant sterol. jst.go.jpnih.gov this compound is formed through the oxidation of campesterol and its hydroxylated derivatives. jst.go.jpfrontiersin.org It serves as a key substrate in multiple, interconnected branches of the brassinosteroid pathway, including both the campestanol (CN)-dependent and CN-independent routes. nih.govbiorxiv.orgnih.govresearchgate.net

Two key enzymatic steps highlight the importance of this compound:

C-3 Oxidation: Cytochrome P450 enzymes, specifically those encoded by the CYP90A gene (also known as CONSTITUTIVE PHOTOMORPHOGENIC DWARFISM or CPD), catalyze the C-3 oxidation of various sterol precursors to their corresponding Δ⁴-3-one derivatives, including the formation of hydroxylated versions of this compound from hydroxylated campesterol. frontiersin.orgbiorxiv.orgnih.gov For instance, CYP90A1 is responsible for converting (22S)-22-hydroxy-campesterol into (22S, 24R)-22-hydroxy-ergost-4-en-3-one. frontiersin.org

C-5 Reduction: The subsequent and crucial step is the reduction of the C4-C5 double bond of this compound and its derivatives. This reaction is catalyzed by the enzyme DE-ETIOLATED 2 (DET2), a steroid 5α-reductase. jst.go.jpfrontiersin.org This conversion of this compound to 5α-campestan-3-one is indispensable for the synthesis of bioactive brassinosteroids like castasterone and brassinolide. jst.go.jpresearchgate.net The functional significance of this step is demonstrated in Arabidopsis thalianadet2 mutants, which are unable to perform this reduction, leading to a severe dwarf phenotype characteristic of brassinosteroid deficiency. jst.go.jpresearchgate.net

Therefore, the steady production and conversion of this compound are tightly regulated cellular processes that are fundamental to maintaining the pool of brassinosteroids required for intercellular communication and the coordination of plant development.

Table 1: Key Enzymes in the Metabolism of this compound in Plants

| Enzyme | Gene Name | Function | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Cytochrome P450 | CYP90A/CPD | C-3 Oxidation | (22S)-22-hydroxy-campesterol, Campesterol | (22S)-22-hydroxy-campest-4-en-3-one, this compound |

The influence of this compound extends beyond plant biology, with research indicating its interaction with microbial physiology. Studies have reported that this compound exhibits mild antimicrobial activities, suggesting a potential role in plant defense or as a bioactive compound in its own right. mdpi.com

In the context of bacterial metabolism, this compound serves as a substrate and metabolic intermediate in steroid degradation pathways. In the anaerobic, cholesterol-degrading bacterium Sterolibacterium denitrificans, cholest-4-en-3-one is formed as the initial intermediate from cholesterol. asm.orgnih.gov This bacterium possesses multiple isoenzymes of a molybdenum-containing steroid C-25 dehydrogenase (S25DH). asm.orgnih.gov Research has shown that specific isoenzymes, such as S25DH3 and S25DH4, can catalyze the oxygen-independent hydroxylation of this compound at the C-25 position. asm.orgnih.govd-nb.info This conversion indicates that certain bacteria have evolved specific enzymatic machinery to process this phytosterol derivative. nih.gov The substrate specificity varies among the isoenzymes; for example, S25DH4 shows activity towards both this compound and the related β-sitost-4-en-3-one. nih.govd-nb.info

Table 2: Microbial Interactions with this compound

| Organism | Enzyme System | Interaction Type | Finding |

|---|---|---|---|

| Various Microorganisms | Not specified | Antimicrobial Activity | Compound exhibits mild growth inhibition. mdpi.com |

Structure-Mechanism Relationships for this compound and its Bioactive Derivatives

Pharmacophore modeling is a powerful computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net By aligning a set of known active molecules, a pharmacophore model can be generated that serves as a 3D query to screen large chemical databases for novel compounds with the potential for similar activity. nih.gov

While specific pharmacophore models developed exclusively for this compound analogues are not widely reported in the literature, the principles of ligand-based drug design can be readily applied. Given its role as a brassinosteroid precursor, a pharmacophore model could be constructed using the structures of this compound, its hydroxylated derivatives, and other known brassinosteroid intermediates. Such a model would likely highlight the steroid A/B ring fusion, the position of the C-3 ketone, and specific stereochemistry in the side chain as critical features for binding to biosynthetic enzymes like DET2 or CYP90s. This model could then guide the design of new analogues, such as plant growth regulators or enzyme inhibitors, by modifying the core structure while maintaining the essential pharmacophoric features.

Similarly, based on its reported antimicrobial activity, a ligand-based approach could compare this compound with other known antimicrobial steroids to develop a pharmacophore for antibacterial or antifungal activity. This could lead to the design of derivatives with enhanced potency or a broader spectrum of activity.

Molecular docking and molecular dynamics (MD) simulations are computational tools that provide detailed insights into how a ligand, such as this compound, interacts with its protein target at an atomic level. nih.govwindows.net Molecular docking predicts the preferred orientation of a ligand within the binding site of a protein and estimates the binding affinity, often expressed as a binding energy score. windows.netnih.gov MD simulations can then be used to assess the stability of the predicted ligand-protein complex over time, providing information on the flexibility and dynamic nature of the interaction. nih.govresearchgate.net

Although comprehensive docking and MD simulation studies focused specifically on this compound are limited, the methodology has been applied to structurally related compounds, providing a framework for its potential analysis. For example, computational studies often investigate the binding of various phytosterols to different protein targets. nih.gov The potential targets for this compound are numerous and include the plant enzymes involved in its metabolism (e.g., DET2, CYP90A) and the bacterial enzymes that degrade it (e.g., S25DH).

Table 3: Example of Molecular Docking Data for a this compound Analogue

| Compound | Molecular Weight ( g/mol ) | Target | Binding Energy (kJ/mol) |

|---|

Data from a study on potential active ingredients against viral targets, provided for illustrative purposes of the methodology. aging-us.com

These computational approaches are invaluable for generating hypotheses about structure-mechanism relationships and guiding the experimental design of more potent and specific modulators of plant, fungal, or bacterial physiology based on the this compound scaffold.

Metabolic Transformations and Degradation Pathways of Campest 4 En 3 One

Enzymatic Biotransformation of Campest-4-en-3-one in Biological Systems

In biological systems, particularly in plants, this compound undergoes a series of enzymatic modifications, primarily through reduction and oxidation reactions, which channel it into the brassinosteroid biosynthetic network. These transformations are critical for producing biologically active hormones.

The biotransformation of this compound is governed by specific enzymes that catalyze reduction and oxidation reactions. These steps are fundamental to the progression of the brassinosteroid biosynthetic pathway.

Reduction Pathways: The primary reduction reaction involves the conversion of this compound to (24R)-24-methyl-5α-cholestan-3-one (also known as 5α-campestan-3-one). This reaction is a defining step in brassinosteroid synthesis and is catalyzed by a steroid 5α-reductase. In the model plant Arabidopsis thaliana, this enzyme is identified as DEETIOLATED2 (DET2). nih.govresearchgate.netiwaponline.comresearchgate.net The det2 mutant of Arabidopsis accumulates this compound, confirming the enzyme's role in this specific reductive conversion. researchgate.netnih.gov The DET2 enzyme can also catalyze the 5α-reduction of hydroxylated derivatives of this compound, such as (22S,24R)-22-hydroxyergost-4-en-3-one. researchgate.netnih.gov

Oxidation Pathways: Oxidation of this compound and its precursors is predominantly carried out by a family of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at various positions on the steroid skeleton, creating a cascade of intermediates.

C-22 Hydroxylation: The enzymes CYP90B1 (also known as DWF4) and CYP724A1 are responsible for catalyzing the hydroxylation at the C-22 position of this compound, which yields (22S,24R)-22-hydroxyergost-4-en-3-one. researchgate.net This is a key step in the campestanol-independent branch of brassinosteroid biosynthesis. nih.govresearchgate.net

C-23 Hydroxylation: Following C-22 hydroxylation, the resulting (22S,24R)-22-hydroxyergost-4-en-3-one can be further oxidized. The enzymes CYP90C1 and CYP90D1 catalyze C-23 hydroxylation, producing (22R,23R)-22,23-dihydroxythis compound. researchgate.netfrontiersin.orgmpg.de These enzymes exhibit broad substrate specificity but preferentially act on 22-hydroxylated intermediates. mpg.de

C-3 Oxidation: The formation of this compound itself is an oxidation step, converting campesterol (B1663852) into this intermediate. The enzyme CYP90A1 (also known as CONSTITUTIVE PHOTOMORPHOGENIC DWARFISM, or CPD) is a C-3 oxidase that acts on various 3β-hydroxylated precursors, including (22S)-22-hydroxycampesterol, to produce their corresponding 3-dehydro (4-en-3-one) derivatives. nih.govfrontiersin.orgfrontiersin.org

Table 1: Key Enzymes in the Biotransformation of this compound in Plants

| Enzyme Name(s) | Enzyme Class | Substrate(s) | Product(s) | Metabolic Role | Reference(s) |

| DET2 | Steroid 5α-reductase | This compound | 5α-Campestan-3-one | Reduction | nih.govresearchgate.netresearchgate.netnih.gov |

| CYP90B1 (DWF4), CYP724A1 | Cytochrome P450 | This compound | (22S,24R)-22-hydroxyergost-4-en-3-one | C-22 Oxidation (Hydroxylation) | researchgate.net |

| CYP90C1, CYP90D1 | Cytochrome P450 | (22S,24R)-22-hydroxyergost-4-en-3-one | (22R,23R)-22,23-dihydroxythis compound | C-23 Oxidation (Hydroxylation) | researchgate.netfrontiersin.orgmpg.de |

| CYP90A1 (CPD) | Cytochrome P450 | (22S)-22-hydroxycampesterol | (22S,24R)-22-hydroxyergost-4-en-3-one | C-3 Oxidation | nih.govfrontiersin.orgfrontiersin.org |

Conjugation reactions are common metabolic processes for deactivating and increasing the solubility of hormones. In the context of brassinosteroids, these reactions primarily target the biologically active end-products to maintain hormonal homeostasis. nih.govfrontiersin.org

While direct evidence for the conjugation of this compound or its immediate hydroxylated metabolites is not prominent in existing research, the broader brassinosteroid inactivation pathways have been characterized. Bioactive brassinosteroids, such as castasterone (B119632) and brassinolide (B613842), are known to undergo glycosylation and sulfation. nih.govtandfonline.com

Glycosylation: UDP-glucosyltransferases (UGTs) are responsible for attaching glucose moieties to brassinosteroids. In Arabidopsis, UGT73C5 and its homolog UGT73C6 catalyze the C-23 O-glycosylation of brassinolide and castasterone, effectively inactivating them. tandfonline.comresearchgate.net

Sulfation: Sulfotransferases can conjugate a sulfate (B86663) group to brassinosteroids. For example, sulfotransferases from Brassica napus (BNST3 and BNST4) have been shown to catalyze the O-sulfonation of brassinosteroids at the C-22 hydroxyl group. tandfonline.com

These conjugation mechanisms are understood as a means of catabolizing the final, active hormones. It remains an area for further research whether early-pathway intermediates like this compound are also subject to such conjugation reactions as a method of regulating the biosynthetic flux.

Microbial and Environmental Degradation of this compound

Outside of its role in plant biosynthesis, this compound is subject to degradation by microorganisms. This process is significant for the turnover of steroids in the environment and has applications in industrial biotransformations.

Several bacterial strains have been identified that can metabolize this compound and related phytosterols (B1254722). These microbes utilize different enzymatic machinery depending on whether the conditions are aerobic or anaerobic.

Sterolibacterium denitrificans : This anaerobic bacterium is capable of hydroxylating this compound at the C-25 position of the side chain. nih.govd-nb.info This reaction is catalyzed by molybdenum-dependent steroid C-25 dehydrogenases, specifically the isoenzymes S25DH3 and S25DH4. nih.gov This initial hydroxylation is a key step in the anaerobic degradation of the steroid side chain.

Mycobacterium spp. : Aerobic bacteria from the genus Mycobacterium are well-known for their ability to degrade sterol side chains while leaving the steroid nucleus intact. Strains like Mycobacterium sp. NRRL B-3683 and NRRL B-3805 are used in industrial processes to degrade plant sterols to produce valuable 17-ketosteroid precursors like androsta-1,4-diene-3,17-dione. nih.gov This process inherently involves the degradation of campesterol-like structures.

Other Genera: Other bacterial genera, including Rhodococcus, Comamonas, and Pseudomonas, are known to be involved in steroid catabolism and are prevalent in various environments, suggesting their potential role in the degradation of this compound. d-nb.infomdpi.com

Table 2: Microbial Strains Involved in this compound Degradation

| Microbial Strain(s) | Metabolic Condition | Key Enzyme(s) | Metabolic Action | Reference(s) |

| Sterolibacterium denitrificans | Anaerobic (denitrifying) | Steroid C-25 Dehydrogenase (S25DH3, S25DH4) | C-25 hydroxylation of the side chain | nih.govd-nb.info |

| Mycobacterium sp. (NRRL B-3683, NRRL B-3805) | Aerobic | Various (Side-chain degrading enzymes) | Side-chain cleavage to form androstanes | nih.gov |

Steroids, due to their hydrophobic nature and complex ring structure, are generally considered recalcitrant to rapid environmental degradation. mdpi.com Specific quantitative data on the environmental half-life and persistence of this compound in soil and aquatic systems are limited in the scientific literature.

However, studies on the broader class of phytosterols provide some insights. The biodegradation of these compounds is highly dependent on the environmental conditions, particularly the redox potential. Research has shown that phytosterols exhibit negligible degradation under strictly anaerobic (methanogenic) conditions. gatech.edu However, over extended periods (e.g., >100 days), some removal of phytosterols has been observed under anoxic, nitrate-reducing, and sulfate-reducing conditions. iwaponline.com In one study under sulfate-reducing conditions, stigmast-4-en-3-one, a compound structurally similar to this compound, was identified as a biotransformation intermediate, suggesting that the Δ4-3-one structure is part of the anaerobic degradation pathway. iwaponline.com

The persistence of such compounds can be significant. For comparison, some chemical half-lives in soil are classified as low (<16 days), moderate (16-59 days), or high (>60 days). orst.edu Given the slow degradation observed for phytosterols under anoxic conditions, it is plausible that this compound would have a moderate to high persistence in anaerobic sediments and soils. Its fate is likely tied to adsorption to soil organic matter and sediment, with slow biodegradation rates governed by the local microbial community and redox environment.

Identification, Isolation, and Structural Characterization of this compound Metabolites

The elucidation of the metabolic pathways of this compound relies on robust analytical techniques to isolate, identify, and structurally characterize its downstream products.

This compound itself has been isolated from various plant sources, including the wood of Simira sampaioana and the plant Ligusticum chuanxiong. scirp.orgscielo.br The isolation process typically involves solvent extraction followed by chromatographic techniques, such as column chromatography over silica (B1680970) gel. scielo.br

The identification of its metabolites in biological systems is often achieved through feeding experiments using isotopically labeled precursors. For instance, labeled campesterol fed to Arabidopsis seedlings is metabolized into a series of intermediates, which are then extracted and analyzed. researchgate.netresearchgate.net

The primary analytical methods used for identification and structural characterization include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently cited method for identifying and quantifying this compound and its metabolites from complex biological extracts. researchgate.netnih.govmpg.de The compounds are often derivatized before analysis to improve their volatility and chromatographic behavior.

Nuclear Magnetic Resonance (NMR): For pure compounds isolated in sufficient quantities, 1D and 2D NMR spectroscopy are used to determine the precise chemical structure, including the stereochemistry of new metabolites. scielo.br

High-Resolution Electrospray Mass Spectrometry (HRESI-MS): This technique provides highly accurate mass measurements, allowing for the determination of the elemental composition of unknown metabolites. scielo.br

Using these methods, several key metabolites of this compound have been structurally characterized, primarily from the brassinosteroid pathway in plants and microbial degradation studies.

Table 3: Identified Metabolites of this compound and its Precursors

| Metabolite Name | Parent Compound (if applicable) | Method of Formation | Organism/System | Reference(s) |

| 5α-Campestan-3-one | This compound | 5α-Reduction | Arabidopsis thaliana | nih.govresearchgate.netresearchgate.net |

| (22S,24R)-22-hydroxyergost-4-en-3-one | This compound | C-22 Hydroxylation | Arabidopsis thaliana | researchgate.netnih.gov |

| (22R,23R)-22,23-dihydroxythis compound | (22S,24R)-22-hydroxyergost-4-en-3-one | C-23 Hydroxylation | Arabidopsis thaliana | researchgate.netmpg.de |

| 25-Hydroxy-campest-4-en-3-one | This compound | C-25 Hydroxylation | Sterolibacterium denitrificans | nih.gov |

Advanced Analytical Methodologies for Campest 4 En 3 One in Complex Biological Systems

Chromatographic Separation Techniques for Campest-4-en-3-one Quantification and Profiling

Chromatographic techniques are fundamental to the separation of this compound from other structurally similar compounds present in biological extracts. The choice of technique is often dictated by the concentration of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Systems (e.g., UV, ECD, ELSD) for this compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroids like this compound. nih.gov Its versatility allows for coupling with various detectors to achieve desired levels of sensitivity and selectivity.

UV Detection: this compound possesses a chromophore that allows for detection using a UV detector, typically in the range of 240 nm. uib.no This method is robust for quantification when the compound is present in sufficient concentrations and the sample matrix is relatively clean. In studies on plant extracts, HPLC with UV detection has been successfully used to monitor the presence of this compound. nih.gov

Electrochemical Detection (ECD): While less common for steroids, ECD can offer high sensitivity for compounds that are electrochemically active. The applicability of ECD to this compound would depend on its electrochemical properties, which are not extensively documented in the available literature.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is particularly useful for detecting non-chromophoric compounds but can also be applied to this compound. The response is dependent on the mass of the analyte, making it a valuable tool for quantification when standards are available.

The following table summarizes typical HPLC parameters used for the analysis of related compounds, which can be adapted for this compound.

| Parameter | Value/Condition | Reference |

| Column | Reversed-phase C18 | nih.govmdpi.com |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water | nih.govmdpi.com |

| Detection | UV at ~240 nm | uib.no |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace this compound Analysis in Complex Matrices

For the analysis of trace levels of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique. mpg.deicmag.com It offers excellent separation efficiency and the high sensitivity and specificity of mass spectrometric detection.

GC-MS analysis often requires derivatization of the steroid to increase its volatility and thermal stability. However, for ketosteroids like this compound, direct analysis is often possible. The mass spectrum of this compound provides a unique fingerprint, allowing for its unambiguous identification even in complex mixtures. For instance, in the analysis of plant extracts, GC-MS has been instrumental in identifying this compound among a multitude of other compounds. icmag.commaas.edu.mm Quantitative analysis can be performed by selected ion monitoring (SIM), which enhances sensitivity by focusing the mass spectrometer on specific ions characteristic of the compound. mpg.de

Key findings from GC-MS studies include the identification of this compound in various plant species, contributing to the understanding of their phytochemical profiles. nih.govjcsp.org.pk

| Parameter | Value/Condition | Reference |

| Column | Capillary column (e.g., DB-5ms) | mpg.de |

| Carrier Gas | Helium | mpg.de |

| Injection Mode | Splitless | mpg.de |

| Ionization Mode | Electron Ionization (EI) | mpg.de |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | mpg.de |

Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Separation of this compound and its Analogues

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. nih.gov This is achieved by using columns with smaller particle sizes (<2 µm).

UPLC is particularly well-suited for the analysis of complex biological samples where numerous structurally similar compounds, such as steroid analogues, may be present. scirp.org In metabolomics studies of plants, UPLC coupled with mass spectrometry has been used to identify and quantify a wide range of metabolites, including this compound. nih.govnih.gov The rapid separation capabilities of UPLC allow for high-throughput analysis, which is essential in large-scale metabolomic studies. For example, UPLC-based methods have been used to study the conversion of this compound by enzymes, where rapid separation of the substrate and product is crucial. nih.gov

Mass Spectrometry-Based Approaches for this compound and its Metabolites

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive detection of this compound and its metabolites. When coupled with chromatographic separation, it provides a powerful platform for comprehensive analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Derivatives and Metabolites

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. This is typically achieved by selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and then analyzing the resulting product ions. The fragmentation pattern provides valuable structural information, which is crucial for the identification of unknown compounds and the characterization of metabolites.

In the context of this compound, MS/MS can be used to:

Confirm the identity of the compound by comparing its fragmentation pattern to that of a standard.

Elucidate the structure of its metabolites by analyzing the mass shifts and fragmentation patterns of the modified molecules. For instance, hydroxylation of this compound would result in a mass increase of 16 Da, and the position of the hydroxyl group could be inferred from the fragmentation pattern.

Develop highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM), a targeted MS/MS technique. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profiling and Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. uib.no This capability is invaluable for determining the elemental composition of a molecule, which greatly aids in its identification.

For this compound, HRMS can:

Provide an exact mass measurement, allowing for the unambiguous determination of its elemental formula (C28H46O). researchgate.net

Be used for isotopic profiling, which involves analyzing the relative abundances of the different isotopic peaks of the molecule. This can provide further confirmation of the elemental composition.

Distinguish between isobaric compounds, which have the same nominal mass but different elemental compositions.

In metabolomics studies, UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a type of HRMS instrument, is frequently used for the untargeted analysis of complex biological samples. scirp.orgnih.gov This approach has been successfully applied to identify this compound and other metabolites in various plant tissues. mdpi.comresearchgate.net

The following table provides a summary of mass spectrometric data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C28H46O | researchgate.net |

| Monoisotopic Mass | 400.35486 u | Calculated |

| Nominal Mass | 400 u | Calculated |

| Ionization Mode | Electrospray Ionization (ESI), Electron Ionization (EI) | mpg.denih.gov |

| Key MS/MS Fragments | Dependent on collision energy and instrument type | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling of this compound in Biological Extracts

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the comprehensive analysis of this compound in biological extracts. This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low-abundance compounds in complex mixtures such as plant tissues, microbial cultures, and biofluids.

In metabolomic studies, LC-MS has been instrumental in identifying this compound as a key metabolite. For instance, in a study on the somatic embryogenesis of Darjeeling tea, untargeted LC-MS/MS analysis revealed the accumulation of this compound in heart-shaped embryos, suggesting its role in plant development. nih.gov Similarly, research on melon plants treated with a biostimulant identified 22α-hydroxy-campest-4-en-3-one as an upregulated compound in leaves, highlighting its potential involvement in growth promotion pathways. frontiersin.org Another study on lettuce grown under saline conditions also detected this compound as part of the metabolic response to biostimulant application. researchgate.netunitus.it

The versatility of LC-MS allows for various ionization techniques and mass analyzers to be employed. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which aids in the confident identification of this compound and its derivatives. For example, a study on the rhizomes of Globba sherwoodiana utilized high-resolution electrospray ionization mass spectrometry (HRESIMS) to confirm the molecular formula of this compound. maas.edu.mm In the analysis of steroidal glycoalkaloid biosynthesis in tomatoes, LC-MS was used to analyze various steroidal intermediates, including the metabolic conversion of this compound. kobe-u.ac.jpnih.gov

The following table summarizes representative LC-MS parameters used for the analysis of this compound and related compounds in biological matrices:

| Parameter | Specification | Biological Matrix | Reference |

| Chromatography | UPLC HSS-T3 column (1.8 µm, 2.1×100 mm) | Tomato hairy roots | nih.gov |

| Mobile Phase | Water with 0.1% formic acid and acetonitrile | Tomato hairy roots | nih.gov |

| Ionization | Electrospray Ionization (ESI+) | Darjeeling tea embryos | nih.gov |

| Mass Spectrometer | Time-of-Flight (TOF) | Anemarrhenae rhizoma | scirp.org |

| Scan Mode | Full scan or Selected Ion Monitoring (SIM) | Tomato hairy roots | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of this compound Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound and its analogues. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of stereochemistry and the study of conformational dynamics.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural confirmation. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide information about the number and connectivity of protons. The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between protons and carbons. For instance, in the phytochemical investigation of Simira sampaioana, the structures of this compound and other isolated compounds were elucidated based on extensive 1D and 2D NMR data. researchgate.net Similarly, the identification of this compound from the rhizomes of Globba sherwoodiana was confirmed through detailed ¹H and ¹³C NMR analysis. maas.edu.mm

The following table presents typical NMR data for the structural confirmation of this compound:

| Nucleus | NMR Technique | Key Observations | Reference |

| ¹H NMR | 500 MHz, CDCl₃ | Signals corresponding to steroidal protons | maas.edu.mm |

| ¹³C NMR | 125 MHz, CDCl₃ | Resonances confirming the 28-carbon skeleton | maas.edu.mm |

| 2D NMR | COSY, HSQC, HMBC | Correlation signals establishing the connectivities within the molecule | researchgate.net |

While solution-state NMR is more common, solid-state NMR (ssNMR) can be a valuable tool for studying this compound in its crystalline or insoluble forms. This technique can provide insights into the molecular conformation and packing in the solid state, which can be different from the solution state. Although specific applications of ssNMR to this compound are not extensively documented in the readily available literature, the methodology is well-established for the analysis of other steroids and natural products.

Sample Preparation and Extraction Strategies for this compound from Diverse Biological Matrices

The successful analysis of this compound heavily relies on effective sample preparation and extraction techniques to isolate the compound from complex biological matrices and remove interfering substances.

Liquid-liquid extraction (LLE) is a conventional method for the initial extraction of this compound from aqueous or semi-aqueous samples. core.ac.uk The choice of solvent is critical and is based on the polarity of the target compound.

Solid-phase extraction (SPE) is a more selective and efficient technique for sample cleanup and enrichment. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. For steroids like this compound, C18 cartridges are commonly used. bath.ac.uk A study on cassava roots utilized SPE with C18 cartridges for the purification of steroidal extracts. bath.ac.uk SPE can effectively enrich phthalide (B148349) components and remove interferences, a principle that can be applied to the purification of this compound. nih.gov

For more complex samples or when high purity is required, advanced chromatographic techniques are employed. Column chromatography using silica (B1680970) gel is a standard method for the separation of this compound from other compounds in an extract. nih.govmdpi.com In a study of Chuanxiong Rhizoma, this compound was isolated using silica gel column chromatography with a petroleum ether/ethyl acetate (B1210297) gradient. nih.govmdpi.com The isolation of this compound from Globba sherwoodiana also involved silica gel column chromatography. maas.edu.mm For further purification, preparative thin-layer chromatography (TLC) or semi-preparative High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov

The following table outlines various extraction and purification methods used for this compound:

| Method | Details | Biological Source | Reference |

| Column Chromatography | Silica gel with petroleum ether/ethyl acetate gradient | Chuanxiong Rhizoma | nih.govmdpi.com |

| Solid-Phase Extraction | C18 cartridges with methanol/water elution | Cassava roots | bath.ac.uk |

| Column Chromatography | Silica gel | Globba sherwoodiana rhizomes | maas.edu.mm |

| Sequential Extraction | Solvents of increasing polarity | Sutherlandia frutescens | core.ac.uk |

Ecological and Environmental Contexts of Campest 4 En 3 One

Role of Campest-4-en-3-one in Plant-Microbe Interactions: Symbiosis and Pathogenesis

Direct research into the specific functions of this compound in mediating plant-microbe interactions is limited. However, its indispensable role as a precursor to brassinosteroids allows for significant functional inferences. Brassinosteroids are deeply involved in modulating plant immunity and establishing symbiotic relationships, and therefore, the regulation of this compound levels is intrinsically linked to these outcomes. nih.govcsic.es

In Pathogenesis: The brassinosteroid pathway, which originates from precursors like campesterol (B1663852) and proceeds through this compound, is a critical modulator of plant defense responses. frontiersin.orgapsnet.org Brassinosteroids can induce resistance against a wide range of pathogens, including viruses, fungi, and bacteria. researchgate.netpreprints.org For example, treatment with brassinosteroids has been shown to increase resistance in tobacco against Pseudomonas syringae and in rice against the fungal blast pathogen Magnaporthe grisea. researchgate.net The signaling pathway appears to work by regulating the expression of defense-related genes, such as those for pathogenesis-related (PR) proteins, and by mediating the production of other defense hormones like salicylic (B10762653) acid and jasmonic acid. preprints.org

Conversely, brassinosteroids can also increase susceptibility to certain pathogens, particularly necrotrophs and some hemibiotrophs, as part of a complex trade-off between plant growth and defense. nih.gov In rice, for instance, BR application made plants more susceptible to the rice black-streaked dwarf virus (RBSDV), while BR-deficient mutants showed enhanced resistance. apsnet.org This dual role highlights the finely tuned regulation required within the brassinosteroid biosynthetic pathway, where this compound is a key checkpoint.

In Symbiosis: Brassinosteroids are emerging as important regulators of beneficial plant-microbe interactions, particularly the formation of arbuscular mycorrhizal (AM) symbioses and rhizobial nodulation. csic.esfrontiersin.org Studies across multiple plant species, including tomato, pea, and rice, have shown that BR-deficient mutants exhibit reduced colonization by AM fungi. frontiersin.org Conversely, the application of brassinosteroids can promote AM formation. csic.es This suggests that a functional and active BR biosynthetic pathway, which relies on the availability of intermediates like this compound, is necessary for establishing these vital nutrient-exchange relationships. frontiersin.orgasm.org The synergistic effect of BR and AM symbiosis can significantly enhance plant growth and development. asm.org

In a metabolomic study on tomato roots, the application of certain protein hydrolysates led to a general down-accumulation of this compound, indicating that external stimuli can modulate its levels, which in turn affects the downstream phytohormone profile. researchgate.net

Table 1: Influence of the Brassinosteroid (BR) Pathway, Involving this compound as an Intermediate, on Plant-Microbe Interactions

| Plant Species | Interacting Microbe | Interaction Type | Role of BR Pathway | Outcome | Reference(s) |

|---|---|---|---|---|---|

| Barley | Fusarium culmorum | Pathogenesis | Defense | BR application reduced disease damage. | researchgate.netapsnet.org |

| Tobacco | Tobacco Mosaic Virus, Pseudomonas syringae | Pathogenesis | Defense | BR application increased resistance. | researchgate.net |

| Rice | Magnaporthe grisea, Xanthomonas oryzae | Pathogenesis | Defense | BR application provided protection. | researchgate.net |

| Rice | Rice Black-Streaked Dwarf Virus (RBSDV) | Pathogenesis | Susceptibility | BR application increased susceptibility; BR-deficient mutants were more resistant. | apsnet.org |

| Tomato, Pea, Rice | Arbuscular Mycorrhizal Fungi | Symbiosis | Promotion | BR-deficient mutants had reduced AM colonization. | frontiersin.org |

This compound as a Signaling Molecule in Inter-Species Communication within Ecosystems

While the primary signaling role of this compound is understood to be as an intracellular precursor to brassinosteroids, its potential function as an external signaling molecule in ecosystems is an area of growing interest. Plants release a wide array of chemical compounds into their environment, including into the soil via root exudates and through the decomposition of plant litter. rsc.org These molecules, known as allelochemicals, can influence the growth, health, and behavior of neighboring plants and microorganisms. researchgate.net

Phytosterols (B1254722) and their derivatives are known to be released into the environment. rsc.orgelicit-plant.com Although direct evidence of this compound acting as an allelochemical is not currently established, its structural similarity to other bioactive steroids suggests a potential for such a role. For instance, some studies have investigated the allelopathic effects of plant extracts containing a mixture of compounds, which would include numerous sterol derivatives, on the germination and growth of other plants. researchgate.net

More concretely, the release of phytosterols from decaying plant matter and their subsequent microbial transformation in the soil can lead to the in situ formation of other hormonally active steroids, such as androstenedione. rsc.orgrsc.org This highlights an indirect signaling role, where this compound, as part of the broader pool of plant sterols, contributes to a reservoir of precursors for other biologically active compounds in the soil environment. This process can influence the local ecosystem by creating compounds that may act as endocrine disruptors or signaling molecules for the soil microbiome. rsc.org

The presence of this compound has been confirmed in a variety of plant species, underscoring its widespread availability in different ecosystems. nih.gov

Table 2: Documented Presence of this compound in Various Plant Species

| Plant Species | Family | Reference(s) |

|---|---|---|

| Phoenix dactylifera (Date Palm) | Arecaceae | nih.gov |

| Zanthoxylum wutaiense | Rutaceae | nih.gov |

| Pellia epiphylla | Pelliaceae | nih.gov |

| Metasequoia glyptostroboides | Cupressaceae | researchgate.net |

Environmental Fate, Transport, and Persistence of this compound in Natural Ecosystems